molecular formula C38H49N3O8 B13842299 (4E)-Tco-peg4-dbco

(4E)-Tco-peg4-dbco

Cat. No.: B13842299
M. Wt: 675.8 g/mol
InChI Key: MXNJAXPSMJDOOY-UHFFFAOYSA-N
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Description

(4E)-Tco-peg4-dbco is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is a derivative of trans-cyclooctene (Tco) and dibenzocyclooctyne (Dbco), linked by a polyethylene glycol (PEG) spacer. The (4E) designation indicates the specific geometric configuration of the compound. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used to facilitate reactions in living systems without interfering with native biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-Tco-peg4-dbco typically involves a multi-step process. The initial step often includes the preparation of the trans-cyclooctene (Tco) moiety, which is then functionalized with a polyethylene glycol (PEG) spacer. The final step involves the conjugation of the dibenzocyclooctyne (Dbco) group to the PEG-linked Tco. The reaction conditions for each step vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-Tco-peg4-dbco undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the Tco or Dbco moieties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered reactivity, while reduction can produce more saturated compounds.

Scientific Research Applications

(4E)-Tco-peg4-dbco has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in bioorthogonal chemistry to facilitate reactions in complex biological environments.

    Biology: Employed in the labeling and tracking of biomolecules in living cells and organisms.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the synthesis of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which (4E)-Tco-peg4-dbco exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The compound’s unique structure allows it to react selectively with specific functional groups in biological systems without interfering with native biochemical processes. This selectivity is achieved through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, where the Dbco moiety reacts with azides to form stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    (4E)-Tco-peg4-azide: Similar in structure but contains an azide group instead of Dbco.

    (4E)-Tco-peg4-amine: Contains an amine group, offering different reactivity and applications.

    (4E)-Tco-peg4-thiol: Features a thiol group, which can participate in different types of reactions.

Uniqueness

What sets (4E)-Tco-peg4-dbco apart from these similar compounds is its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This unique reactivity makes it particularly valuable in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems with high specificity and minimal interference.

Properties

Molecular Formula

C38H49N3O8

Molecular Weight

675.8 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)

InChI Key

MXNJAXPSMJDOOY-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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